Vandetanib

Description

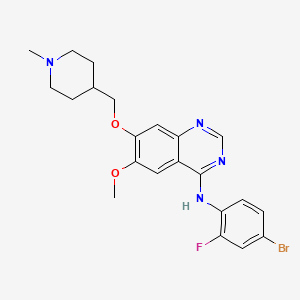

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTHHESEBZOYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046681 | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5) | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

443913-73-3 | |

| Record name | Vandetanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443913-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vandetanib [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vandetanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vandetanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANDETANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vandetanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Discovery and Early Preclinical Development of Vandetanib

Historical Context of Compound Identification

The identification of Vandetanib (B581) is linked to the broader research landscape in the late 20th and early 21st centuries, which focused on developing targeted therapies for cancer. This period saw significant interest in inhibiting aberrant kinase activity, a hallmark of many cancers. Vandetanib was developed by AstraZeneca wikipedia.org. The compound's chemical structure is N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine. wikipedia.org

Initial Screening and Target Profiling

Initial screening and target profiling revealed that Vandetanib possessed inhibitory activity against several key receptor tyrosine kinases. Notably, it was found to potently inhibit vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase aacrjournals.orgwikipedia.orgtandfonline.com. This multi-targeted profile distinguished it from inhibitors with more limited target specificity. The inhibition of VEGFR-2 was identified as a direct antiangiogenic mechanism, while the blockade of EGFR could directly inhibit cancer cell growth and also have an indirect effect on angiogenesis by blocking the production of angiogenic growth factors by cancer cells aacrjournals.org.

Preclinical Investigations Leading to Therapeutic Hypotheses

Preclinical investigations with Vandetanib aimed to evaluate its potential therapeutic effects in various cancer models and to understand its mechanisms of action. These studies provided the basis for hypotheses regarding its clinical utility.

Inhibition of Tumor Growth: Preclinical studies demonstrated that Vandetanib could inhibit tumor growth in a broad spectrum of established human cancer xenografts in nude mice, including models of colorectal cancer aacrjournals.org. It showed potent antitumor activity aacrjournals.org.

Antiangiogenic Activity: A key finding from preclinical work was Vandetanib's marked antiangiogenic activity aacrjournals.org. This was attributed primarily to the blockade of VEGFR-2 signaling in endothelial cells aacrjournals.org. Studies suggested that Vandetanib could more effectively block neoangiogenesis compared to selective anti-VEGFR-2 agents due to its dual targeting of VEGFR-2 and EGFR aacrjournals.org.

Antiproliferative Effects: Beyond its antiangiogenic effects, Vandetanib also demonstrated antiproliferative activity, directly inhibiting cancer cell growth by blocking the EGFR autocrine pathway aacrjournals.org. In vitro studies using medullary thyroid carcinoma (MTC) cells showed that Vandetanib treatment caused a G0/G1 arrest and downregulation of genes in the glycolysis pathway, resulting in decreased glucose metabolism snmjournals.org.

Potentiation of Other Therapies: Preclinical studies indicated that Vandetanib could potentiate the antitumor activity of standard cytotoxic agents and radiotherapy aacrjournals.org. This was based on the hypothesis that blocking EGFR and/or VEGFR pathways could disrupt survival signals in cancer cells induced by conventional therapies aacrjournals.org.

Activity in Medullary Thyroid Carcinoma: Although initially developed to target other receptors, Vandetanib demonstrated anti-RET kinase activity, which led to preclinical studies specifically investigating its efficacy in MTC models tandfonline.comnih.gov. In vivo studies showed dose-dependent inhibition of tumor growth in murine xenograft models using human sporadic MTC cells with the C634R mutation tandfonline.com. Findings from in vivo studies correlated with in vitro findings, demonstrating tumor growth inhibition in a xenograft model of human MTC tandfonline.com. Preclinical MTC mouse and Drosophila models indicated that Vandetanib impedes MTC proliferation via RET inhibition nih.gov. However, some studies also suggested that the mode of action in MTC might be primarily through tumor-associated endothelial cells and subsequent blood vasculature reduction rather than solely via direct inhibition of RET in MTC tumor cells nih.gov.

Molecular Mechanisms of Action of Vandetanib

Primary Receptor Tyrosine Kinase Targets

Vandetanib's primary targets include RET, members of the VEGFR family, and EGFR. patsnap.comwikipedia.orgdovepress.com

REarranged during Transfection (RET) Kinase Inhibition

The RET proto-oncogene is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and kidneys. nih.gov Mutations or rearrangements in the RET gene can lead to constitutive activation of the RET kinase, contributing to the development and progression of certain cancers, particularly medullary thyroid carcinoma (MTC). patsnap.comopenaccessjournals.comnih.gov Vandetanib (B581) binds to the RET kinase domain, inhibiting its phosphorylation and disrupting the aberrant signaling pathways driven by these RET alterations. patsnap.com This blockade curtails the growth and survival of RET-mutant cancer cells. patsnap.com Preclinical studies have shown that vandetanib effectively inhibits the enzymatic activity of RET-derived oncoproteins and the phosphorylation and signaling of RET/PTC3 and RET/MEN2B oncoproteins in vitro. tandfonline.comdovepress.com It has also been shown to inhibit the proliferation of human papillary thyroid cancer cell lines carrying spontaneous RET/PTC1 rearrangements. dovepress.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Family Inhibition

The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are critical regulators of angiogenesis, the process by which new blood vessels form. patsnap.comresearchgate.net Tumors require a robust blood supply to grow and metastasize, making the VEGFR pathway an important target for anticancer therapy. patsnap.com Vandetanib inhibits the activity of multiple VEGFRs, thereby impeding angiogenesis and effectively limiting the supply of oxygen and nutrients to the tumor. patsnap.comopenaccessjournals.com

VEGFR-1

VEGFR-1 (also known as Flt-1) is one of the three main receptors for VEGF. nih.govahajournals.org It binds to VEGFA, VEGFB, and PlGF (Placental Growth Factor). ahajournals.org While VEGFR-2 is considered the primary mediator of VEGF-driven angiogenesis, VEGFR-1 also plays a role in this process and is found on various cell types, including endothelial cells, hematopoietic stem cells, monocytes, and macrophages. nih.govahajournals.org Research indicates that vandetanib inhibits VEGFR-1, albeit to a lesser extent compared to VEGFR-2 and VEGFR-3. nih.govdovepress.com Preclinical studies have reported an IC50 value of 1600 nM for VEGFR1 inhibition by vandetanib in tyrosine kinase assays. tandfonline.com Some studies suggest that VEGFR1 signaling may promote leukemia cell migration, survival, proliferation, and chemoresistance. nih.gov

VEGFR-2

VEGFR-2 (also known as KDR or Flk-1) is the principal receptor mediating the pro-angiogenic effects of VEGFA. dovepress.comahajournals.org It is highly expressed on endothelial cells involved in angiogenesis. dovepress.com Activation of VEGFR-2 triggers downstream signaling pathways, including MAPK and PI3K-Akt, which promote endothelial cell proliferation, migration, and survival, as well as increase vascular permeability. dovepress.comahajournals.orgnih.gov Vandetanib is a potent inhibitor of VEGFR-2. nih.govnih.govselleckchem.comapexbt.com Recombinant enzyme assays have shown IC50 values for VEGFR-2 inhibition by vandetanib ranging from 40 nM to 60 nM. nih.govnih.govselleckchem.comapexbt.com Inhibition of VEGFR-2 by vandetanib blocks the major phenotypic responses to VEGF in endothelial cells. researchgate.net Studies on human umbilical vein endothelial cells (HUVEC) have shown that vandetanib potently inhibits the proliferation of VEGFR-stimulated cells with an IC50 of 60 nM. nih.gov

VEGFR-3

VEGFR-3 (also known as Flt-4) primarily binds to VEGFC and VEGFD and is mainly found on lymphatic endothelial cells. ahajournals.org Targeting VEGFR-3 in addition to VEGFR-2 may inhibit the actions of VEGF ligands on both endothelial and tumor cells. nih.gov Vandetanib has demonstrated inhibitory activity against VEGFR-3. nih.govdovepress.comnih.govnih.gov IC50 values for VEGFR-3 inhibition by vandetanib in recombinant enzyme assays have been reported around 110 nM. nih.govnih.gov Studies in NSCLC cells expressing VEGFR-3 showed that vandetanib treatment resulted in the inhibition of VEGFR-3. nih.gov Complete inhibition of Akt phosphorylation induced by VEGFC was observed in NSCLC cell lines treated with vandetanib at a concentration of 5 μM, indicating that VEGFR-3 is a potential target. nih.gov

Here is a table summarizing the reported IC50 values for Vandetanib against VEGFR family members:

| Target | IC50 (nM) | Assay Type | Source |

| VEGFR-1 | 1600 | Tyrosine Kinase Assay | tandfonline.com |

| VEGFR-2 | 40 | Cell-free assay | selleckchem.com |

| VEGFR-2 | 40 | Recombinant enzyme assay | nih.govapexbt.com |

| VEGFR-2 | 60 | HUVEC proliferation (VEGFR stimulated) | nih.gov |

| VEGFR-3 | 108 | Tyrosine Kinase Assay | tandfonline.com |

| VEGFR-3 | 110 | Cell-free assay | selleckchem.com |

| VEGFR-3 | 110 | Recombinant enzyme assay | nih.govnih.gov |

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. patsnap.commednexus.org Vandetanib inhibits EGFR by binding to its ATP-binding site in the tyrosine kinase domain, preventing its phosphorylation and activation. patsnap.com This inhibition disrupts downstream signaling pathways such as PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. patsnap.com Inhibition of EGFR by vandetanib can suppress tumor cell growth and induce apoptosis (programmed cell death). patsnap.com Studies have reported IC50 values for EGFR inhibition by vandetanib around 500 nM. tandfonline.comnih.govnih.govselleckchem.comapexbt.com In NSCLC cells, vandetanib treatment resulted in the inhibition of EGFR. nih.gov Complete inhibition of phospho-MAPK following EGF treatment was observed in NSCLC cell lines treated with vandetanib at concentrations of 2.5 μM or more. nih.gov The anti-tumor effect of vandetanib can be mediated by directly inhibiting tumor cell proliferation through EGFR inhibition. nih.gov

Here is a table summarizing the reported IC50 values for Vandetanib against EGFR:

| Target | IC50 (nM) | Assay Type | Source |

| EGFR | 500 | Recombinant enzyme assay | tandfonline.comnih.govnih.govapexbt.com |

| EGFR | 500 | Cell-free assay | selleckchem.com |

| EGFR | 170 | HUVEC proliferation (EGFR stimulated) | nih.gov |

Vandetanib's multi-targeted approach, simultaneously inhibiting RET, VEGFR, and EGFR, can exert synergistic antitumor effects by suppressing tumor cell proliferation, inducing apoptosis, and impeding the supportive tumor microenvironment through angiogenesis inhibition. patsnap.com

Other Associated Kinase Family Modulations (e.g., BRK, TIE2, EPH, Src)

Beyond its primary targets (VEGFR2, EGFR, and RET), in vitro studies have demonstrated that Vandetanib also inhibits the tyrosine kinase activity of other receptor tyrosine kinases and kinases, including BRK (breast tumor kinase/protein tyrosine kinase 6), TIE2, members of the EPH receptor family, and members of the Src kinase family caprelsa.comhemonc.orgncats.ionih.govkimia-pharma.cofda.gov. These kinases play roles in various cellular processes, including proliferation, migration, and angiogenesis. The inhibition of these additional kinases contributes to the broader spectrum of activity observed with Vandetanib patsnap.comncats.io.

Data on Vandetanib's inhibitory activity against these kinases is often presented in research findings. While specific IC50 values for Vandetanib against each of these kinases can vary depending on the experimental conditions and assays used, in vitro studies confirm their modulation. caprelsa.comhemonc.orgncats.ionih.govkimia-pharma.cofda.gov

| Kinase Family | Examples Inhibited by Vandetanib |

| Receptor Tyrosine Kinases | BRK, TIE2, EPH |

| Non-Receptor Tyrosine Kinases | Src |

Intracellular Signaling Pathway Modulation

Vandetanib's inhibition of upstream kinases leads to the modulation of several intracellular signaling pathways critical for cancer cell function.

Mitogen-Activated Protein Kinase (MAPK) Pathway Downregulation

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of RTKs like EGFR and VEGFR can lead to the activation of the MAPK pathway. Vandetanib has been shown to disrupt this pathway. Studies in medullary thyroid cancer and breast cancer cells have indicated that Vandetanib inhibits the MAPK pathway patsnap.comdovepress.comnih.govaacrjournals.orgspandidos-publications.com. This downregulation contributes to the suppression of tumor cell growth and proliferation patsnap.com. In some contexts, Vandetanib has been shown to reduce phospho-ERK, a key component of the MAPK pathway spandidos-publications.combiorxiv.org.

Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT pathway is another critical signaling route that promotes cell survival, growth, and proliferation. It is often activated downstream of RTKs like EGFR and VEGFR. Vandetanib has been shown to inhibit the PI3K/AKT pathway in various cancer models, including medullary thyroid cancer and breast cancer patsnap.comcaprelsa.comdovepress.comnih.govaacrjournals.orgnih.govdovepress.com. Inhibition of this pathway can lead to reduced cell survival and increased apoptosis patsnap.com. Research findings indicate that Vandetanib can reduce phosphorylated AKT levels, a marker of PI3K/AKT pathway activation nih.gov. However, some studies have also observed upregulation of PI3K activity, as assessed by an increase in P-Akt, in certain cell lines upon Vandetanib treatment, suggesting context-dependent effects biorxiv.orgspandidos-publications.com.

Data illustrating the impact of Vandetanib on the PI3K/AKT pathway often involves the analysis of phosphorylated AKT levels.

| Cell Line/Model | Vandetanib Effect on PI3K/AKT Pathway | Key Findings | Source |

| Medullary Thyroid Cancer | Inhibition | Reduced phosphorylated AKT levels | dovepress.comnih.gov |

| Breast Cancer | Inhibition | Reduced phosphorylated AKT levels | dovepress.com |

| Salivary Gland Tumor Cell Line (A253) | Upregulation | Increased P-Akt levels | spandidos-publications.com |

| ER+ Breast Cancer Models | Upregulation | Gene set enrichment analysis showed upregulation | biorxiv.org |

Mechanistic Target of Rapamycin (mTOR) Pathway Interference

The mTOR pathway is a central regulator of cell growth, proliferation, and survival, often acting downstream of the PI3K/AKT pathway. Vandetanib has been shown to interfere with the mTOR pathway hemonc.orgdovepress.comdovepress.comresearchgate.netsemanticscholar.orgnih.gov. Inhibition of mTOR by Vandetanib can contribute to reduced protein synthesis and cell cycle progression, ultimately suppressing tumor growth dovepress.com. Studies have demonstrated that Vandetanib can reduce both mRNA and protein levels of mTOR dovepress.comnih.gov.

Research findings highlight the role of mTOR pathway modulation in Vandetanib's anti-angiogenic effects. dovepress.comsemanticscholar.orgnih.gov

| Pathway Components Modulated by Vandetanib | Observed Effect | Source |

| mTOR (mRNA and Protein) | Decreased levels | dovepress.comnih.gov |

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Regulation

Hypoxia-inducible factor 1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to hypoxia, promoting angiogenesis and cell survival. The PI3K/AKT and MAPK pathways can enhance HIF-1α signaling dovepress.com. Vandetanib has been shown to regulate HIF-1α. Studies indicate that Vandetanib can reduce both mRNA and protein levels of HIF-1α dovepress.comnih.govresearchgate.net. This regulation of HIF-1α contributes to Vandetanib's anti-angiogenic effects dovepress.comsemanticscholar.orgnih.gov. While some earlier studies had not yet shown Vandetanib directly targeting HIF-1α, more recent research supports this modulation dovepress.comresearchgate.net.

Rho-JNK and Autophagy Pathway Influences

Vandetanib has also been reported to influence the Rho-JNK and autophagy pathways. The Rho-JNK pathway is involved in various cellular processes, including cell migration and invasion. Studies, particularly in non-small cell lung cancer cells, have shown that Vandetanib can inhibit the Rho-JNK pathway, potentially by directly inhibiting RET activity dovepress.comnih.govcancer-research-network.comnih.gov. Overexpression of a constitutively active Rho GTPase has been shown to antagonize the inhibitory effects of Vandetanib on cell invasion and JNK pathway activation nih.govnih.gov.

Furthermore, Vandetanib has been observed to induce autophagy in certain cancer cells nih.govcancer-research-network.comnih.govresearchgate.net. Autophagy is a cellular process involved in the degradation and recycling of cellular components. While autophagy can sometimes promote cell survival, in some contexts, inducing autophagy can enhance the cell death effects of Vandetanib nih.govcancer-research-network.comnih.gov. Research suggests that Vandetanib-induced autophagy may be mediated through an increase in reactive oxygen species (ROS) nih.govnih.gov.

| Pathway | Vandetanib Effect | Associated Mechanism | Observed Outcome | Source |

| Rho-JNK | Inhibition | Potential direct inhibition of RET activity | Impaired cell migration and invasion | dovepress.comnih.govcancer-research-network.comnih.gov |

| Autophagy | Induction | Increase in reactive oxygen species (ROS) | Can enhance cell death effect | nih.govcancer-research-network.comnih.govresearchgate.net |

Mechanism of Kinase Binding and Inhibition (e.g., ATP-binding pocket competition)

Vandetanib is a small molecule tyrosine kinase inhibitor (TKI) that exerts its antineoplastic effects by blocking the activity of several receptor tyrosine kinases (RTKs) crucial for tumor growth, survival, and angiogenesis. Its primary mechanism of action involves competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of these kinases. By occupying the ATP-binding pocket, vandetanib prevents the phosphorylation of downstream substrates, thereby disrupting aberrant signaling pathways that drive cancer progression. patsnap.comopenaccessjournals.complos.org

Key kinase targets of vandetanib include the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene. patsnap.comwikipedia.orgnih.govcancercareontario.caontosight.ainih.gov The binding of vandetanib to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation. patsnap.com

Detailed structural studies, including X-ray crystallography and molecular modeling, have provided insights into how vandetanib interacts with the ATP-binding pocket of its targets, particularly RET kinase. Vandetanib binds within the ATP-binding pocket and forms specific interactions with residues in this region. For instance, in the case of RET, vandetanib forms a hydrogen bond with Alanine (B10760859) 807 (A807) located within the hinge region of the kinase. nih.gov It also makes hydrophobic contact with Leucine 881 (L881) in the catalytic spine, which is situated in the floor of the adenine-binding pocket. nih.gov These interactions stabilize the binding of vandetanib and contribute to its inhibitory activity.

Vandetanib is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase. nih.gov This competitive binding with ATP is a common mechanism among many TKIs. plos.orgnih.govspandidos-publications.com By occupying the site where ATP would normally bind, vandetanib effectively blocks the transfer of a phosphate (B84403) group to the substrate, thus inhibiting kinase activity.

Research findings highlight the significance of specific residues within the ATP-binding pocket for vandetanib's efficacy and potential resistance mechanisms. For example, mutations in the RET kinase domain, such as the substitution of Glycine (B1666218) 810 to Alanine (G810A), have been identified as conferring resistance to vandetanib. researchgate.nettandfonline.com This mutation, located at the solvent front of the ATP-binding pocket, alters the pocket's conformation and can affect the binding affinity of inhibitors like vandetanib. researchgate.nettandfonline.comnih.gov Molecular dynamics simulations have been used to compare the interactions of vandetanib and other TKIs, such as nintedanib, with mutant RET kinases, providing insights into the structural basis of resistance. researchgate.nettandfonline.comnih.gov These studies suggest that differences in binding affinity and the ability to maintain specific kinase conformations (e.g., the 'DFG-in' conformation) contribute to the differential inhibitory effects observed with various TKIs against resistant mutants. researchgate.nettandfonline.com

While specific quantitative data tables detailing binding affinities (e.g., Ki or IC50 values) for vandetanib against a comprehensive panel of kinases directly within the ATP-binding pocket context were not extensively found in the provided search results, the literature consistently describes its competitive binding mechanism against key targets like VEGFR, EGFR, and RET. The inhibition of these kinases disrupts downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are vital for cell survival and proliferation. patsnap.com

Table 1: Key Kinase Targets Inhibited by Vandetanib via ATP-Binding Pocket Competition

| Kinase Target | Role in Cancer | Mechanism Detail |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | Angiogenesis (new blood vessel formation) | Competes with ATP in the kinase domain. patsnap.comopenaccessjournals.complos.org |

| Epidermal Growth Factor Receptor (EGFR) | Cell proliferation and survival | Binds to the ATP-binding site. patsnap.comopenaccessjournals.complos.org |

| RET proto-oncogene (Rearranged during Transfection) | Cell proliferation, survival, particularly in MTC | Binds within the ATP-binding pocket. openaccessjournals.complos.orgnih.govelsevier.es |

Preclinical Efficacy Studies of Vandetanib

In Vitro Cellular Models

Vandetanib (B581) has demonstrated significant anti-proliferative and cytotoxic effects across a diverse range of human cancer cell lines. Its efficacy is largely attributed to its ability to inhibit key signaling pathways essential for cancer cell growth and survival. patsnap.comnih.gov In medullary thyroid carcinoma (MTC) cell lines, which often harbor activating mutations in the RET proto-oncogene, Vandetanib has been shown to effectively block cell proliferation. nih.gov For instance, in the RET-mutated TT human MTC cell line, a concentration of 1 µM of Vandetanib inhibited cell proliferation by over 50%. researchgate.net

The compound's inhibitory concentration (IC50) varies depending on the specific cancer cell type and its molecular characteristics. selleckchem.comresearchgate.net For example, in malignant pleural mesothelioma (MPM) cells expressing the RET/PTC3 oncogenic rearrangement (EHMES-10), Vandetanib showed a potent IC50 of 0.3 µM. nih.gov In anaplastic thyroid cancer (ATC) cell lines, the IC50 was determined to be 9.6 µM for 8305C cells and 4.7 µM for AF cells. spandidos-publications.com Studies on non-small cell lung cancer (NSCLC) and head and neck cancer cell lines also revealed a range of sensitivities, with IC50 values being as low as 70 nM in OE21 head and neck cancer cells and 138 nM in PC9 NSCLC cells. aacrjournals.org In contrast, some cell lines exhibit lower sensitivity, with IC50 values reaching up to 13.5 µM in Calu-6 lung cancer cells. selleckchem.com The sensitivity to Vandetanib in many of these cell lines has been strongly correlated with the inhibition of EGFR signaling. aacrjournals.org

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| EHMES-10 | Malignant Pleural Mesothelioma | 0.3 µM | nih.gov |

| 8305C | Anaplastic Thyroid Cancer | 9.6 µM | spandidos-publications.com |

| AF | Anaplastic Thyroid Cancer | 4.7 µM | spandidos-publications.com |

| OE21 | Head and Neck Cancer | 70 nM | aacrjournals.org |

| PC9 | Non-Small Cell Lung Cancer | 138 nM | aacrjournals.org |

| Calu-6 | Non-Small Cell Lung Cancer | 13.5 µM | selleckchem.com |

| A549 | Non-Small Cell Lung Cancer | 2.7 µM | selleckchem.com |

| MDA-MB-468 | Breast Cancer | 4.65 µM | mendelnet.cz |

| T-47D | Breast Cancer | 1.3 µM | mendelnet.cz |

Beyond inhibiting proliferation, Vandetanib actively induces programmed cell death, or apoptosis, in cancer cells. patsnap.comnih.gov In breast cancer cell lines, treatment with Vandetanib resulted in a four-fold increase in apoptotic cells compared to controls. nih.gov Similarly, in anaplastic thyroid cancer (ATC) cells, Vandetanib induced apoptosis in a dose-dependent manner. spandidos-publications.comfrontiersin.org For instance, in 8305C ATC cells, the percentage of apoptotic cells increased from 16.8% at a 10 µM concentration to 33.2% at 50 µM. spandidos-publications.com In primary ATC cells derived from fine needle aspirates, apoptosis rates increased from 22% at 1 µM to as high as 91% at 50 µM. frontiersin.org This apoptotic effect has also been observed in malignant pleural mesothelioma cells and adenoid cystic carcinoma cells. nih.govnih.gov

Vandetanib also exerts control over the cell cycle. Studies have shown that it can cause an accumulation of cells in the G0-G1 phase, effectively halting their progression into the DNA synthesis (S) phase. selleckchem.comresearchgate.net This G1 arrest was observed in NSCLC and head and neck cancer cell lines that were sensitive to the drug. aacrjournals.org The mechanism behind this cell cycle regulation involves the downregulation of key proteins like cyclin D1, which is crucial for the G1 to S phase transition. spandidos-publications.comresearchgate.net In breast cancer cells, a significant reduction in the G2/M phase population was also noted following treatment. nih.gov

| Cell Line / Type | Cancer Type | Vandetanib Concentration | Apoptotic Cell Percentage | Reference |

|---|---|---|---|---|

| 8305C | Anaplastic Thyroid Cancer | 10 µM | 16.8% | spandidos-publications.com |

| 8305C | Anaplastic Thyroid Cancer | 50 µM | 33.2% | spandidos-publications.com |

| AF | Anaplastic Thyroid Cancer | 10 µM | 19.9% | spandidos-publications.com |

| AF | Anaplastic Thyroid Cancer | 50 µM | 27.8% | spandidos-publications.com |

| Primary ATC Cells (FNA) | Anaplastic Thyroid Cancer | 1 µM | 22% | frontiersin.org |

| Primary ATC Cells (FNA) | Anaplastic Thyroid Cancer | 50 µM | 91% | frontiersin.org |

The metastatic spread of cancer is driven by the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies have shown that Vandetanib can significantly impede these processes. In anaplastic thyroid cancer cells, Vandetanib was found to inhibit both migration and invasion. spandidos-publications.com Similarly, in the Calu-6 lung cancer cell line, Vandetanib significantly decreased cell migration, as demonstrated in wound-healing assays, and reduced invasiveness in a transwell cell invasion assay. researchgate.net The inhibitory effect on migration and invasion has also been documented in neuroblastoma (NB) cell lines, where treatment with Vandetanib markedly decreased these cellular behaviors compared to control groups. spandidos-publications.com The underlying mechanism for this effect in NB cells is partly attributed to the suppression of CXCR4 and matrix metalloproteinase 14 (MMP14) expression. spandidos-publications.com Furthermore, in breast cancer stem cells, Vandetanib diminished metastatic markers, including MMP-2 and MMP-9. eur.nleur.nl

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and sustenance. patsnap.com Vandetanib targets this process primarily through its potent inhibition of VEGFR-2. patsnap.comaacrjournals.orgnih.gov In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated Vandetanib's anti-angiogenic properties. The compound effectively inhibits VEGF-stimulated proliferation of HUVECs. nih.gov

Furthermore, Vandetanib has been shown to disrupt the formation of capillary-like structures by endothelial cells in culture, a key step in angiogenesis. aacrjournals.orgnih.gov In a co-culture model of HUVECs and human fibroblasts, Vandetanib potently inhibited tubule formation, with IC50 values of 33.23 nM for the number of branch points and 60.97 nM for total vessel length. aacrjournals.org Another study reported that Vandetanib alone inhibited HUVEC tube formation by 43.7%. nih.govunar.ac.id This anti-angiogenic activity is also demonstrated through the inhibition of HUVEC migration and invasion in wound healing and transwell assays. nih.govresearchgate.net

In Vivo Non-Human Models

The anti-tumor efficacy of Vandetanib observed in vitro has been consistently validated in various in vivo xenograft models, where human tumor cells are implanted into immunodeficient mice. In a breast cancer xenograft model, Vandetanib treatment significantly inhibited tumor growth. nih.gov Similarly, in mice bearing hepatoma xenografts (HuH-7 and KYN-2), Vandetanib suppressed tumor growth in a dose-dependent manner. aacrjournals.org For example, after three weeks of treatment in the HuH-7 model, tumor volume in the control group reached 4,704.7 mm³, while in the group receiving 75 mg/kg of Vandetanib, it was only 279.4 mm³. aacrjournals.org

Significant tumor growth inhibition has also been reported in models of anaplastic thyroid cancer (ATC). spandidos-publications.comresearchgate.net In mice with orthotopic ATC xenografts (Hth83-lucif and 8505C-lucif), Vandetanib treatment led to a significant reduction in tumor volume compared to controls. researchgate.net In another ATC model using 8305C cells, Vandetanib significantly inhibited tumor growth and reduced the expression of VEGF-A and microvessel density within the tumor tissue. spandidos-publications.com The efficacy of Vandetanib has also been demonstrated in xenograft models of esophageal cancer, malignant pleural mesothelioma, adenoid cystic carcinoma, and colorectal cancer. nih.govnih.govaacrjournals.orgaacrjournals.orgnih.gov In these models, Vandetanib not only reduced tumor size but also decreased microvessel density and increased apoptosis within the tumors, confirming its dual action against tumor cells and tumor vasculature. nih.govaacrjournals.org

| Cancer Type | Xenograft Model | Treatment Group | Outcome | Reference |

|---|---|---|---|---|

| Hepatoma | HuH-7 | Vandetanib (75 mg/kg) | Tumor volume of 279.4 mm³ vs. 4,704.7 mm³ in control | aacrjournals.org |

| Hepatoma | KYN-2 | Vandetanib (75 mg/kg) | Tumor volume of 295.5 mm³ vs. 2,137.4 mm³ in control | aacrjournals.org |

| Anaplastic Thyroid Cancer | 8305C | Vandetanib (25 mg/kg/day) | Significant inhibition of tumor growth | spandidos-publications.com |

| Colorectal Cancer | LoVo | Vandetanib (50 mg/kg/day) | Reduced pEGFR expression in tumors by 72.8% | aacrjournals.org |

| Lung Cancer | Calu-6 | Vandetanib (50 mg/kg/day) | Reduced pVEGFR-2 expression in tumor blood vessels by 81.7% | aacrjournals.org |

| Adenoid Cystic Carcinoma | ACC | Vandetanib (50 mg/kg/d) | Significantly lower tumor volumes compared to control | nih.gov |

Anti-Angiogenic Effects in Tumor Microenvironment

Vandetanib demonstrates significant anti-angiogenic properties by targeting key signaling pathways involved in vasculogenesis. aacrjournals.orgnih.gov A primary mechanism of its action is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor-induced blood vessel formation. aacrjournals.org In preclinical studies, vandetanib effectively suppressed the phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs). aacrjournals.org This inhibition disrupts the downstream signaling cascade that promotes endothelial cell proliferation and survival. aacrjournals.orgaacrjournals.org

In various tumor-bearing mouse models, administration of vandetanib led to a significant reduction in tumor vessel density. aacrjournals.orgaacrjournals.org This effect is attributed to its ability to block signaling through both VEGFR and the Epidermal Growth Factor Receptor (EGFR). aacrjournals.org By interfering with EGFR-induced production of angiogenic growth factors, vandetanib also exerts an indirect anti-angiogenic effect. nih.gov

Further research has elucidated that vandetanib's anti-angiogenic activity involves the mTOR-HIF-1 alpha-VEGF signaling axis. dovepress.com Studies in breast cancer cell lines showed that vandetanib treatment decreases VEGF secretion and reduces the mRNA and protein levels of mTOR, HIF-1 alpha, and VEGF. dovepress.com In vivo experiments confirmed these findings, showing that vandetanib significantly inhibited angiogenesis in breast tumor xenografts. dovepress.comresearchgate.net This was accompanied by an increase in tumor cell and tumor endothelial cell apoptosis. researchgate.net

Comparative studies have also been conducted to evaluate vandetanib's anti-angiogenic potency against other multi-kinase inhibitors. In a zebrafish model, both vandetanib and cabozantinib (B823) inhibited angiogenesis in a dose-dependent manner; however, cabozantinib showed a more potent anti-angiogenic activity. semanticscholar.orgresearchgate.net Another study in a zebrafish model showed vandetanib (-37%) to be more potently anti-angiogenic than SU5402 (-18.6%). researchgate.net Furthermore, combining vandetanib with celecoxib (B62257) has been shown to produce a significantly greater inhibitory effect on in vitro angiogenesis than vandetanib alone, partly by reducing the expression of angiogenic genes MMP-2 and MMP-9. nih.gov

| Model System | Key Findings | Targeted Pathway/Molecule | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) & Hepatoma Cells | Suppressed phosphorylation of VEGFR-2 and EGFR, inhibiting cell proliferation. | VEGFR-2, EGFR | aacrjournals.org |

| Breast Cancer Cell Lines & Xenografts | Inhibited cell proliferation, invasion, and tubular formation; reduced tumor growth and angiogenesis in vivo. | mTOR-HIF-1 alpha-VEGF | dovepress.com |

| Zebrafish (Danio rerio) Embryos | Inhibited physiological development of the sub-intestinal vein plexus in a dose-dependent manner. | Angiogenesis | researchgate.net |

| Anaplastic Thyroid Cancer (ATC) Xenografts | Reduced microvessel density and downregulated VEGFR-2 expression. | VEGFR-2 | researchgate.net |

| HUVECs (Combination Study) | Combination with celecoxib showed synergistic inhibition of angiogenesis and reduced expression of MMP-2 and MMP-9. | MMP-2, MMP-9 | nih.gov |

Suppression of Tumor Metastasis

Vandetanib's inhibitory effects on key signaling pathways involved in tumor progression, angiogenesis, and invasion also contribute to its ability to suppress metastasis. researchgate.net Preclinical evidence demonstrates that vandetanib can effectively reduce the metastatic spread of cancer cells. aacrjournals.org

In an orthotopic mouse model of hepatocellular carcinoma (HCC), treatment with vandetanib significantly reduced the number of intrahepatic metastases. aacrjournals.orgaacrjournals.org This anti-metastatic effect is closely linked to its anti-angiogenic and anti-proliferative activities, which create a less favorable microenvironment for tumor cells to escape the primary site and establish secondary colonies. aacrjournals.org Vandetanib targets RET, VEGFR, and EGFR signaling pathways, which are implicated in the invasion and metastasis of medullary thyroid cancer (MTC). nih.gov

| Cancer Model | Metastasis Type | Key Finding | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) - Orthotopic Mouse Model | Intrahepatic | Significantly reduced number of metastases. | aacrjournals.orgaacrjournals.org |

| Medullary Thyroid Cancer (MTC) | General Metastasis | Targets RET, VEGFR, and EGFR pathways involved in invasion and metastasis. | nih.gov |

Evaluation in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are considered valuable tools in preclinical drug development because they can closely mimic the spontaneous and autochthonous progression of human cancers. nih.govjournalspub.info These models allow for the study of tumor development in the context of an intact immune system and a natural tumor microenvironment, which can provide more predictive insights into therapeutic responses compared to traditional xenograft models. nih.govresearchgate.net

GEMMs are utilized to validate therapeutic targets, assess tumor response to novel agents, investigate pharmacodynamic markers, and understand mechanisms of drug resistance. nih.govjournalspub.info For multi-targeted agents like vandetanib, which acts on pathways such as VEGFR and EGFR, GEMMs driven by specific oncogenes (e.g., Kras) in tissues like the lung and pancreas have been shown to phenocopy human therapeutic responses to standard-of-care treatments. nih.gov The use of inducible or tissue-specific GEMMs further enhances the ability to study gene function and drug effects in a controlled manner. nih.gov While GEMMs represent a powerful platform for evaluating anti-cancer compounds, specific preclinical studies detailing the efficacy of vandetanib within these advanced models were not extensively covered in the provided search results. nih.govjournalspub.inforesearchgate.netnih.govmdpi.com

Efficacy in Specific Preclinical Cancer Models

Thyroid Carcinoma Models (Medullary and Papillary)

Vandetanib has shown significant preclinical activity in models of medullary thyroid carcinoma (MTC), a cancer where signaling through the RET proto-oncogene is a key driver. bioscientifica.comnih.gov Vandetanib is a potent inhibitor of RET kinase, in addition to VEGFR and EGFR. nih.govnih.gov Preclinical studies demonstrated that vandetanib inhibits signaling through oncogenic RET isoforms. nih.gov

In vitro experiments using human MTC cell lines (TT and MZ-CRC-1) showed that vandetanib inhibits cell viability, perturbs the cell cycle, and stimulates apoptosis. semanticscholar.org Based on these preclinical findings, vandetanib was shown to decrease cell proliferation and induce cell cycle arrest and apoptosis in medullary thyroid cancer. researchgate.net

The anti-tumor activity of vandetanib has also been demonstrated in vivo. Xenograft models of MTC treated with vandetanib exhibited significant tumor growth inhibition. researchgate.net This effect is mediated through the combined inhibition of RET-driven proliferation and VEGFR-dependent angiogenesis. bioscientifica.com Vandetanib has also been studied for its potential use against papillary thyroid cancer, another common type of thyroid malignancy. onclive.com

| Model | Cell Lines | Key Findings | Reference |

|---|---|---|---|

| In Vitro Medullary Thyroid Carcinoma | TT, MZ-CRC-1 | Inhibited cell viability, perturbed cell cycle, and stimulated apoptosis. | semanticscholar.org |

| In Vivo Medullary Thyroid Carcinoma | Xenografts | Inhibited tumor growth through dual targeting of RET and VEGFR. | researchgate.netbioscientifica.com |

| In Vitro Anaplastic Thyroid Cancer | - | Showed anti-proliferative and anti-tumor activity; reduced p-EGFR/EGFR ratio in a dose-dependent manner. | researchgate.netresearchgate.net |

Non-Small Cell Lung Cancer Models

Preclinical studies have provided a strong rationale for the use of vandetanib in non-small cell lung cancer (NSCLC). nih.gov In clinically relevant xenograft models of human NSCLC, vandetanib demonstrated the ability to overcome both primary and acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov

In some of these preclinical models, resistance to EGFR inhibitors was found to be associated with an increased expression of both tumor-derived and host-derived VEGF. nih.gov By simultaneously inhibiting both the VEGFR and EGFR signaling pathways, vandetanib can counteract this resistance mechanism. This dual inhibition is a key aspect of its anti-tumor activity in NSCLC models. Early generation multi-kinase inhibitors, including vandetanib, have been evaluated in preclinical models for RET fusion-positive NSCLC. acs.org

Colorectal Cancer Models

The preclinical efficacy of vandetanib has been investigated in colorectal cancer (CRC) models, particularly in combination with standard chemotherapy regimens. unipi.it In vitro studies using colon cancer cell lines demonstrated that vandetanib inhibits tumor growth in a sequence-dependent manner when combined with chemotherapeutic agents like irinotecan (B1672180). unipi.it

The synergistic activity of this combination was also observed in vivo. A murine xenograft model of human colon cancer showed that the addition of vandetanib to irinotecan treatment resulted in enhanced anti-tumor activity. unipi.it Further studies in human LoVo colorectal tumor cells indicated that vandetanib increased the antineoplastic effects of both irinotecan and radiation, leading to decreased tumor growth. unipi.it These preclinical findings supported the investigation of vandetanib in combination with chemotherapy regimens such as FOLFIRI and mFOLFOX6 for patients with advanced CRC. nih.govnih.gov

| Model | Combination Agent(s) | Key Findings | Reference |

|---|---|---|---|

| In Vitro Colon Cancer Cell Lines | Irinotecan | Sequence-dependent inhibition of tumor growth. | unipi.it |

| Murine Xenograft Model (Human Colon Cancer) | Irinotecan | Synergistic activity and enhanced tumor growth inhibition. | unipi.it |

| In Vitro Human LoVo Colorectal Tumor Cells | Irinotecan and Radiation | Increased antineoplastic effects, leading to decreased tumor growth. | unipi.it |

Breast Cancer Models

Vandetanib has shown promising anti-tumor effects in preclinical models of breast cancer. nih.govresearchgate.net Studies using patient-derived xenografts (PDX) of estrogen receptor (ER) negative breast cancers, including triple-negative (TNBC) and HER2+ subtypes, have demonstrated that vandetanib can induce tumor regression. nih.gov This effect was particularly evident in models with high expression of RET or EGFR. nih.gov The mechanism behind this regression was linked to the inhibition of RET/EGFR phosphorylation and the downstream MAP kinase pathway, leading to increased necrosis. nih.gov In PDX models lacking both RET and EGFR expression, vandetanib still managed to slow tumor growth, suggesting an impact on tumor vascularization by decreasing the expression of murine VEGF receptors and the endothelial marker CD31. nih.gov

In vitro studies on human breast cancer stem cells revealed that vandetanib could reduce the cell survival rate in a dose-dependent manner. nih.gov It effectively blunted the proliferative effects stimulated by key growth factors like VEGF, FGF, and EGF. nih.gov Furthermore, vandetanib was found to suppress the formation of vasculogenic mimicry (VM) networks, a process linked to tumor metastasis, by inhibiting the PI3K and Wnt3a signaling pathways. nih.gov In xenograft models using MCF-7 breast cancer cells, vandetanib treatment reduced tumor formation and growth. researchgate.net This was associated with decreased activation of the RET pathway's downstream targets, ERK1/2 and AKT, a significant induction of apoptosis, and a reduction in microvessel density. researchgate.net

| Model Type | Key Findings | Mechanism of Action |

| TNBC & HER2+ PDX | Induced tumor regression. | Inhibition of RET/EGFR phosphorylation and MAP kinase pathway; decreased tumor vascularization. nih.gov |

| Breast Cancer Stem Cells | Reduced cell survival; suppressed VM network formation. | Inhibition of VEGF, FGF, and EGF signaling; blockage of PI3K and Wnt3a pathways. nih.gov |

| MCF-7 Xenografts | Reduced tumor formation and growth. | Decreased activation of ERK1/2 and AKT; induction of apoptosis; reduction in microvessel density. researchgate.net |

Glioblastoma Models

Preclinical studies have highlighted the potential of vandetanib in treating glioblastoma (GBM), a highly vascular and aggressive brain tumor. nih.govoup.com In an orthotopic xenograft model using U-87MG glioblastoma cells, a combination therapy of vandetanib and temozolomide (B1682018) (TMZ) resulted in a remarkable 94% reduction in tumor volume. nih.govmdpi.com This significant tumor reduction was more effective than monotherapy with either agent alone. nih.gov The enhanced efficacy of the combination treatment was correlated with a statistically significant decrease in both microvessel density and cell proliferation within the tumors. nih.gov These findings underscore the importance of targeting angiogenesis in conjunction with cytotoxic approaches for glioblastoma treatment. nih.gov In other preclinical tests, vandetanib prolonged the survival of mice with orthotopic glioma xenografts and caused partial tumor regression in subcutaneous xenograft models. nih.gov

| Model | Treatment | Key Finding | Associated Mechanisms |

| U-87MG Orthotopic Xenograft | Vandetanib + Temozolomide | 94% tumor volume reduction. nih.govmdpi.com | Significant reduction in microvessel density and cell proliferation. nih.gov |

| Orthotopic Glioma Xenografts | Vandetanib | Prolonged survival. | Not specified. nih.gov |

| Subcutaneous Glioma Xenografts | Vandetanib | Partial tumor regression. | Not specified. nih.gov |

Hepatocellular Carcinoma Models

Vandetanib has demonstrated significant anti-tumor effects in various preclinical models of hepatocellular carcinoma (HCC). nih.govaacrjournals.org In vitro studies across 20 HCC cell lines measured a wide range of IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%), from 2.7 to 83 μM, indicating variable sensitivity. nih.govresearchgate.net Vandetanib was shown to suppress the phosphorylation of VEGFR-2 in human umbilical vein cells (HUVEC) and EGFR in hepatoma cells, leading to inhibited cell proliferation. aacrjournals.org

| Cell Line Type | IC50 Range (μM) |

| Hepatocellular Carcinoma (HCC) & Intrahepatic Cholangiocarcinoma (ICC) | 2.7 - 83. researchgate.net |

Mesothelioma Models

In preclinical studies involving human malignant pleural mesothelioma (MPM) cell lines, vandetanib emerged as a potent cytotoxic agent. nih.govnih.gov Research demonstrated a strong synergistic interaction when vandetanib was combined with the standard chemotherapy agents pemetrexed (B1662193) and carboplatin (B1684641). nih.gov This triple combination displayed the most potent cytotoxic effect compared to dual combinations or single-agent treatments. nih.gov

The mechanism underlying this synergy involves several key cellular processes. The drug combination blocked Akt phosphorylation and led to an increase in apoptosis. nih.govnih.gov Vandetanib on its own significantly downregulated the phosphorylation of EGFR, Erk, and Akt, and also reduced the levels of E2F-1 mRNA and thymidylate synthase (TS) mRNA/protein. nih.gov In an orthotopic model of MPM using the EHMES-10 cell line, which expresses a RET oncogenic rearrangement, oral treatment with vandetanib inhibited tumor angiogenesis, significantly reduced the growth of thoracic tumors, decreased the production of pleural effusions, and ultimately prolonged the survival of the mice. nih.gov These findings support the potential of vandetanib as a therapeutic agent for MPM, particularly due to its dual action against RET-dependent tumor cell proliferation and VEGFR-2-dependent angiogenesis. nih.gov

| Cell Lines | Treatment Combination | Effect |

| H2052, H2452, H28, MSTO-211H | Vandetanib + Pemetrexed + Carboplatin | Strong synergistic cytotoxic effect. nih.gov |

| EHMES-10 (Orthotopic Model) | Vandetanib | Reduced tumor growth, inhibited angiogenesis, prolonged survival. nih.gov |

Neuroblastoma Models

Vandetanib has shown significant therapeutic potential in preclinical models of neuroblastoma, a common childhood cancer. nih.govsciencedaily.com In vitro studies on human neuroblastoma cell lines demonstrated that vandetanib treatment inhibited RET phosphorylation and induced apoptosis in the majority of cell lines tested. nih.gov

When tested in a mouse xenograft model of human neuroblastoma, vandetanib alone inhibited tumor growth by two-thirds and decreased blood vessel formation around the tumors. nih.govnewswise.com The efficacy was even more pronounced when vandetanib was combined with 13-cis-retinoic acid (CRA), a differentiating agent used in neuroblastoma treatment. nih.gov This combination therapy resulted in an 86% reduction in neuroblastoma tumor volume in preclinical tests. sciencedaily.comnewswise.com The enhanced anti-tumor effect was attributed to both a reduction in tumor vascularity and an induction of apoptosis. nih.gov These findings suggest that combining vandetanib with CRA could be a novel and effective therapeutic strategy for neuroblastoma. nih.gov

| Model | Treatment | Key Finding | Mechanism |

| Human Neuroblastoma Cell Lines | Vandetanib | Inhibition of RET phosphorylation, induction of apoptosis. nih.gov | Direct effect on RET signaling pathway. nih.gov |

| Mouse Xenograft | Vandetanib | Inhibited tumor growth by two-thirds. | Decreased blood vessel formation. newswise.com |

| Mouse Xenograft | Vandetanib + 13-cis-retinoic acid | 86% reduction in tumor volume. newswise.com | Reduction in tumor vascularity and induction of apoptosis. nih.gov |

Mechanisms of Preclinical Resistance to Vandetanib

On-Target RET Kinase Mutations

Mutations within the kinase domain of RET can directly interfere with vandetanib (B581) binding or alter the kinase activity in a way that reduces the drug's effectiveness. These mutations can occur at specific sites within the kinase domain, including the gatekeeper residue, solvent front, and other regions.

Gatekeeper Mutations (e.g., V804L/M)

Mutations at the gatekeeper residue, specifically V804L and V804M, are well-documented mechanisms of resistance to vandetanib. These mutations are located in the hydrophobic pocket of the RET kinase domain, and the introduction of a bulkier amino acid (leucine or methionine) at this position can sterically hinder the binding of vandetanib to the ATP-binding site nih.govascopubs.orgresearchgate.net. Preclinical studies have shown that RET V804M/L mutant models exhibit pan-resistance to several multi-kinase inhibitors, including vandetanib researchgate.netmdpi.com. These mutations can occur as germline mutations or emerge as acquired resistance mechanisms during treatment nih.govresearchgate.netaacrjournals.org.

Table 1: Impact of Gatekeeper Mutations on Vandetanib Sensitivity

| RET Mutation | Location | Proposed Mechanism of Resistance | Impact on Vandetanib Sensitivity (Preclinical) |

| V804L | Gatekeeper residue | Steric hindrance to drug binding | Reduced sensitivity/Resistance |

| V804M | Gatekeeper residue | Steric hindrance to drug binding | Reduced sensitivity/Resistance |

Solvent Front Mutations (e.g., G810A/S)

Mutations at the solvent front, such as G810A and G810S, have also been identified as mechanisms of resistance to vandetanib mdpi.comnih.govunina.it. The glycine (B1666218) at position 810 is located in the hinge strand connecting the N-lobe and C-lobe of the RET kinase, at the solvent front of the ATP-binding pocket nih.gov. Substitutions at this position, particularly with alanine (B10760859) or serine, can affect the interaction with vandetanib nih.gov. The G810A solvent-front mutation has been specifically identified as a novel resistance mutation to vandetanib in cell lines expressing KIF5B-RET fusions mdpi.com. Structural comparisons suggest that Ala-810 can make hydrophobic contacts with parts of vandetanib, potentially blocking water access and resulting in an energetic penalty for drug binding nih.gov. While G810A mutant cells conferred resistance to vandetanib, they showed sensitivity to other multi-kinase inhibitors like lenvatinib (B1674733) and ponatinib (B1185) mdpi.com.

Table 2: Impact of Solvent Front Mutations on Vandetanib Sensitivity

| RET Mutation | Location | Proposed Mechanism of Resistance | Impact on Vandetanib Sensitivity (Preclinical) |

| G810A | Solvent front | Hydrophobic contacts, potential water blockade | Resistance |

| G810S | Solvent front | May affect interaction with vandetanib | Resistance |

Other Kinase Domain Mutations (e.g., L730I, S904F, I788N, D898_E901del)

Beyond the gatekeeper and solvent front, other mutations within the RET kinase domain can also contribute to vandetanib resistance. The L730I mutation, located in the roof of the ATP-binding pocket, has been identified in preclinical studies as a potential mechanism of pan-resistance to several multi-kinase inhibitors, including vandetanib nih.govbioscientifica.comresearchgate.net. The S904F mutation, found in the activation loop of the kinase domain, has been shown to confer resistance to vandetanib in vitro by increasing the ATP affinity and autophosphorylation activity of RET kinase through an allosteric effect mdpi.comunina.itunifi.itkyoto-u.ac.jp. This mutation has also been reported as a mechanism of acquired resistance in patients mdpi.comaacrjournals.orgunifi.it. The I788N somatic mutation has been identified in preclinical models as a mechanism of acquired resistance to various multi-kinase inhibitors, including vandetanib unifi.itatjournal.ir. Additionally, the RET D898_E901del mutation has shown reduced sensitivity to vandetanib in preclinical settings nih.govbioscientifica.com.

Table 3: Impact of Other Kinase Domain Mutations on Vandetanib Sensitivity

| RET Mutation | Location | Proposed Mechanism of Resistance | Impact on Vandetanib Sensitivity (Preclinical) |

| L730I | Roof of ATP-binding pocket | Potential pan-resistance mechanism | Resistance |

| S904F | Activation loop | Increased ATP affinity and autophosphorylation via allosteric effect | Resistance |

| I788N | Kinase domain | Acquired resistance mechanism | Resistance |

| D898_E901del | Kinase domain | Reduced sensitivity | Reduced sensitivity |

Impact of Tumor Heterogeneity on Resistance Development

Tumor heterogeneity, both intertumoral (between different patients) and intratumoral (within a single tumor), is a significant factor contributing to drug resistance in cancer. researchgate.netmdpi.comedpsciences.org This heterogeneity refers to the diverse characteristics of cells within a tumor, including genetic, epigenetic, and phenotypic variations. mdpi.comedpsciences.org

The presence of diverse cell populations within a tumor means that some cells may inherently possess characteristics that confer resistance to a particular drug, such as vandetanib, even before treatment begins. mdpi.comedpsciences.org These resistant subclones can survive the initial treatment and subsequently proliferate, leading to tumor relapse and acquired resistance. edpsciences.org

Preclinical studies highlight that tumor heterogeneity can lead to varied sensitivities and reactions to treatment among different cell phenotypes. edpsciences.org This "Darwinian evolution" within the tumor allows resistant cells to become the dominant population under the selective pressure of therapy. mdpi.comedpsciences.org

While specific preclinical data directly linking vandetanib resistance solely to tumor heterogeneity is still an area of active research, the general principle of heterogeneity driving resistance to targeted therapies is well-established. researchgate.netmdpi.comedpsciences.org Studies investigating resistance mechanisms in MTC, a primary indication for vandetanib, acknowledge the potential role of tumor heterogeneity in the development of resistance. aacrjournals.orgresearchgate.netresearchgate.net

Research utilizing techniques like exome sequencing and RNA sequencing on vandetanib-sensitive and -resistant cell lines aims to identify the genetic and epigenetic alterations that contribute to resistance, which are inherently linked to tumor heterogeneity. aacrjournals.orgresearchgate.netresearchgate.net These studies have shown differential expression of transcripts and enrichment of certain genes in resistant cell lines, reflecting the underlying heterogeneity. aacrjournals.orgresearchgate.netresearchgate.net

The following table illustrates how different cellular characteristics, often part of tumor heterogeneity, can influence drug resistance:

| Cellular Characteristic | Potential Impact on Vandetanib Resistance | Citation |

| Genetic alterations (e.g., mutations, copy number changes) | Can lead to altered drug targets or activation of bypass pathways. | aacrjournals.orgresearchgate.netedpsciences.org |

| Epigenetic modifications | Can alter gene expression patterns, influencing drug sensitivity or resistance. | edpsciences.orgresearchgate.net |

| Overexpression of drug transporter proteins (e.g., ABC transporters) | Can pump the drug out of the cell, reducing intracellular concentration. | researchgate.netplos.org |

| Activation of alternative signaling pathways | Provides survival signals that bypass the inhibited pathway. | nih.govmdpi.comunipi.it |

Preclinical Combination Strategies with Vandetanib

Combination with Conventional Cytotoxic Agents

Combining Vandetanib (B581) with conventional cytotoxic agents has been investigated in various preclinical models to assess synergistic anti-tumor effects.

Synergy with Irinotecan (B1672180)

Preclinical data suggest a synergistic interaction between Vandetanib and Irinotecan. Studies in human colon cancer cell lines have shown that Vandetanib exhibits antiproliferative activity and can act in a sequence-dependent manner with chemotherapeutic agents like Irinotecan dovepress.com. A study using a murine xenograft model of human colon cancer demonstrated an additive synergistic effect when Vandetanib was combined with Irinotecan dovepress.com. Furthermore, evaluation of human LoVo colorectal tumoral cells treated with Vandetanib, radiotherapy, and Irinotecan indicated that Vandetanib significantly increases the antineoplastic effects of Irinotecan when given in combination, resulting in reduced tumor growth dovepress.com. While some studies in animal models have shown synergistic activity for the combination of kinase inhibitors and Irinotecan, clinical trials have faced challenges due to overlapping toxicity amegroups.cn.

Combination with Cisplatin and Docetaxel (B913)

The combination of Vandetanib with Cisplatin and Docetaxel has also been explored in preclinical settings. In vitro and in vivo models of head and neck squamous cell carcinoma (HNSCC) have shown that the addition of Vandetanib to combination therapy with Cisplatin and radiotherapy ameliorated chemoradiation resistance nih.gov. This was demonstrated by prolonged cell survival, decreased cervical lymph node metastases, and increased tumor endothelial cell apoptosis nih.gov. An improvement in progression-free survival was observed in a phase II trial for Vandetanib in combination with Docetaxel compared to Docetaxel alone in lung cancer aacrjournals.org.

Synergistic Effects with Pemetrexed (B1662193) and Carboplatin (B1684641)

Preclinical studies have indicated a potent synergistic interaction between Vandetanib and the combination of Pemetrexed and Carboplatin, particularly in malignant pleural mesothelioma (MPM) cell lines nih.govresearchgate.netnih.gov. This synergy was associated with the induction of apoptosis and modulation of phosphorylation and expression of critical gene products involved in drug activity and resistance, such as EGFR/Erk/Akt phosphorylation, E2F-1 mRNA, and TS mRNA/protein levels nih.govnih.gov. Pemetrexed also contributed by decreasing Akt phosphorylation and the expression of DNA repair genes nih.govnih.gov. The detectable levels and variability of EGFR and TS in MPM samples suggest their potential as markers for patient stratification in future clinical trials with the Vandetanib-Pemetrexed-Carboplatin combination nih.govnih.gov.

Preclinical findings on the synergistic effects of Vandetanib with Pemetrexed and Carboplatin in MPM cell lines are summarized below:

| Cell Line | Combination | Observed Effect | Key Mechanisms Involved |

| H2052, H2452, H28, MSTO-211H (MPM) | Vandetanib + Pemetrexed + Carboplatin | Synergistic Cytotoxicity | Apoptosis induction, modulation of EGFR/Erk/Akt phosphorylation, downregulation of E2F-1 and TS mRNA/protein, decreased Akt phosphorylation and DNA repair gene expression by Pemetrexed. nih.govnih.gov |

Combination with Radiotherapy

Vandetanib's targeting of VEGFR and EGFR, pathways implicated in radioresistance, provides a rationale for its combination with radiotherapy.

Radiosensitization Mechanisms in Preclinical Models

Vandetanib has demonstrated radiosensitizing effects in preclinical models. Studies have shown that Vandetanib can enhance radiation cell kill in vitro nih.gov. In hepatocellular carcinoma (HCC) cell lines, Vandetanib significantly enhanced radiation cell kill nih.gov. In HNSCC human tumor xenografts, Vandetanib enhanced the antitumor effects of radiation therapy by inhibiting both EGFR and VEGFR signaling nih.gov. The radiosensitization potential of EGFR inhibition has been supported by preclinical evidence frontiersin.org. Vandetanib's ability to reduce tumor cell oxygen consumption has also been proposed as a mechanism contributing to increased tumor oxygenation and enhanced response to radiotherapy ucl.ac.be.

Impact on Tumor Response to Radiation

Preclinical studies on the impact of Vandetanib and radiotherapy combination on tumor response are summarized below:

| Tumor Model | Combination | Observed Impact on Tumor Response |

| HCC cell lines (in vitro) | Vandetanib + Radiation | Significantly enhanced radiation cell kill, inhibited cell migration and invasion. nih.gov |

| Syngeneic mouse model of HCC (in vivo) | Vandetanib + Radiation | Significantly reduced cancer growth, improved overall survival, effect persisted during treatment. nih.gov |

| Immunocompetent mouse model with fractionated RT | Vandetanib + Radiation | Reduction in tumor size, additive effects to overall survival. nih.gov |

| HNSCC human tumor xenografts (in vivo) | Vandetanib + Radiation | Enhanced antitumor effects of radiation therapy. nih.gov |

| Human LoVo colorectal tumoral cells (in vitro) | Vandetanib + RT + Irinotecan | Significantly increased antineoplastic effects, reduced tumor growth. dovepress.com |

Preclinical investigations have explored the potential of combining vandetanib, a multi-tyrosine kinase inhibitor targeting RET, VEGFR, and EGFR, with various other targeted therapies to enhance anti-tumor activity and overcome potential resistance mechanisms. These studies aim to identify synergistic interactions and elucidate the underlying molecular basis for improved efficacy.

Combination with Other Targeted Therapies

Preclinical research has evaluated vandetanib in combination with several classes of targeted agents, including mTOR inhibitors, anti-estrogen therapies, proteasome inhibitors, and HDAC inhibitors.

Synergy with mTOR Inhibitors (e.g., Everolimus)

Preclinical studies suggest that combining vandetanib with mTOR inhibitors like everolimus (B549166) may improve anti-tumor activity. This combination has shown synergistic effects in diffuse intrinsic pontine glioma (DIPG) cells in vitro. researchgate.netsgul.ac.uk Everolimus, in addition to inhibiting mTOR, has been shown to inhibit the ABCG2 (BCRP) and ABCB1 (P-gp) transporters. researchgate.netsgul.ac.ukoup.com This inhibition by everolimus may improve the brain penetration and increase intracellular accumulation of vandetanib, which otherwise has limited ability to cross the blood-brain barrier. researchgate.netsgul.ac.ukoup.comaacrjournals.orgmedrxiv.org

In an orthotopic ACVR1-mutant patient-derived DIPG xenograft model, the combination of vandetanib and everolimus was well-tolerated and significantly extended survival and reduced tumor burden. researchgate.netsgul.ac.uk Preclinical data also suggested that mTOR inhibition could overcome resistance mediated by AKT amplification. researchgate.net

Combination with Anti-Estrogen Therapies (e.g., Fulvestrant)

Preclinical studies have investigated the combination of vandetanib with anti-estrogen therapies such as fulvestrant (B1683766), particularly in non-small cell lung cancer (NSCLC) and breast cancer models. researchgate.netamegroups.orgnih.govnih.gov In NSCLC cells and a xenograft model, co-treatment with fulvestrant and vandetanib resulted in a synergistic decrease in cell growth, an increase in apoptosis, and a greater inhibition of tumor growth compared to single-agent treatments. researchgate.netamegroups.orgnih.gov

In breast cancer, preclinical studies have shown that RET and its signaling can be upregulated in endocrine-resistant cells and are associated with ER activation in an estrogen-independent manner, suggesting targeting RET could be a strategy for overcoming endocrine resistance. nih.govmycancergenome.org Fulvestrant, a selective estrogen receptor degrader (SERD), has shown synergy with drugs targeting pathways involved in endocrine resistance, including the PI3K/Akt/mTOR pathway. nih.govresearchgate.netdovepress.com Combining fulvestrant with vandetanib has been explored based on the rationale that RET targeting could improve sensitivity to endocrine strategies in some ER-positive models. nih.gov

Investigation with Proteasome Inhibitors (e.g., Bortezomib)

Preclinical evidence supports the investigation of combining vandetanib with proteasome inhibitors like bortezomib (B1684674). Studies have shown that combined therapy with bortezomib and EGFR inhibitors, including vandetanib, induced synergistic inhibition of neoplastic growth in EGFR-expressing human cancer cell lines. dovepress.comnih.govresearchgate.net This synergistic effect was accompanied by a significant induction of apoptosis. nih.govresearchgate.net

In medullary thyroid carcinoma (MTC) cells, bortezomib was found to reduce RET protein and mRNA levels. nih.govnih.gov Preclinical studies suggested that combining bortezomib with vandetanib had non-antagonistic effects in cytotoxicity assays. nih.gov The rationale for this combination includes the potential for bortezomib to decrease the rate of escape observed in MTC patients initially responding to vandetanib by reducing RET levels. nih.gov

Potential with Histone Deacetylase (HDAC) Inhibitors (e.g., Romidepsin)

Preclinical evaluation has explored the potential of combining vandetanib with HDAC inhibitors such as romidepsin (B612169). While studies in MTC mouse models indicated that vandetanib alone did not inhibit mTOR signaling, unlike nintedanib, the rationale for combining TKIs with anti-proliferative drugs like HDAC inhibitors has been explored to improve efficacy. nih.govoncotarget.comresearchgate.netnetrf.org

Research in glioma cells found that treatment with vandetanib inhibited both the MAPK and PI3K pathways and demonstrated synergy with vorinostat (B1683920) (another HDAC inhibitor) treatment. nih.gov This suggests a potential for synergistic interactions between vandetanib and HDAC inhibitors, possibly by targeting different survival pathways.

Molecular Basis of Combination Effects

The molecular basis for the synergistic effects observed in preclinical combinations with vandetanib involves targeting multiple, often interconnected, signaling pathways critical for cancer cell growth, survival, and angiogenesis.

In combinations with mTOR inhibitors, the synergy may arise from dual inhibition of the RET/VEGFR/EGFR pathways by vandetanib and the PI3K/Akt/mTOR pathway by everolimus. researchgate.netoup.comresearchgate.netresearchgate.netnih.gov Additionally, everolimus's ability to inhibit drug efflux transporters can increase the intracellular concentration and effectiveness of vandetanib. researchgate.netsgul.ac.ukoup.comaacrjournals.orgmedrxiv.org

With anti-estrogen therapies like fulvestrant, the synergy in NSCLC appears to involve blocking estrogen-driven activation of the EGFR pathway, which can cross-talk with ER signaling. researchgate.netamegroups.orgnih.gov Estrogenic signaling can stimulate VEGFA production, and the combination of vandetanib and fulvestrant has been shown to inhibit ER and EGFR crosstalk, leading to reduced proliferation and angiogenic activity. amegroups.org